Methyl 4-Amino-6-fluoronicotinate

Description

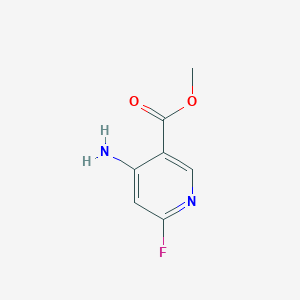

Methyl 4-amino-6-fluoronicotinate (C₇H₇FN₂O₂) is a fluorinated nicotinate derivative characterized by an amino group at the 4-position and a fluorine atom at the 6-position of the pyridine ring. Its hydrochloride salt (C₇H₈ClFN₂O₂) has a molecular weight of 206.60 g/mol and a monoisotopic mass of 206.025833 .

Properties

IUPAC Name |

methyl 4-amino-6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYZYHBRIOUQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806662-80-5 | |

| Record name | methyl 4-amino-6-fluoropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Amino-6-fluoronicotinate typically involves the esterification of 4-amino-6-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Amino-6-fluoronicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Nucleophilic Substitution: Various substituted derivatives.

Oxidation: Oxidized forms of the compound.

Reduction: Reduced forms of the compound.

Ester Hydrolysis: 4-amino-6-fluoronicotinic acid.

Scientific Research Applications

Methyl 4-Amino-6-fluoronicotinate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and similarity indices:

Key Observations:

Halogen Substitution: Replacement of fluorine with chlorine at the 6-position (e.g., Methyl 4-amino-6-chloronicotinate) increases molecular weight by ~32 g/mol due to chlorine’s higher atomic mass. The addition of a chlorine at the 5-position (Methyl 4-amino-6-chloro-5-fluoronicotinate) introduces steric and electronic effects, which may alter reactivity in cross-coupling reactions .

Bromine vs. Fluorine :

Commercial and Research Relevance

- This compound’s discontinued commercial status contrasts with the availability of its chlorinated analogs (e.g., Methyl 4-amino-6-chloronicotinate), suggesting higher demand for the latter in drug discovery.

- Fluorinated derivatives are often prioritized in medicinal chemistry for their metabolic stability and bioavailability, but chlorinated variants may offer cost advantages in synthesis .

Biological Activity

Methyl 4-amino-6-fluoronicotinate, a pyridine derivative, has gained attention in recent years for its potential biological activities, particularly in pharmacological applications. This article presents an overview of its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 156.11 g/mol

- Structure : The compound features a methyl ester group attached to the nitrogen atom of the amino group, enhancing its solubility and bioavailability.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It modulates enzyme activity, which may impact metabolic pathways and cellular signaling.

- Anti-inflammatory Properties : Preliminary studies suggest it possesses anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Antimicrobial Activity : Evidence indicates efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapy.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Anti-inflammatory Effects

In vivo studies utilizing animal models have explored the anti-inflammatory potential of this compound. A notable experiment involved administering the compound to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), compared to control groups .

Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of cyclooxygenase (COX) enzymes was observed, indicating potential anti-inflammatory effects. |

| In Vivo | Administration in mice resulted in reduced levels of inflammatory cytokines. |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli, with MICs between 15 to 30 µg/mL. |

Case Studies

- Inflammatory Disease Model : In a controlled study, this compound was administered to mice with induced arthritis. The treatment resulted in a significant decrease in joint swelling and pain-related behaviors compared to untreated controls, supporting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A series of experiments tested the compound against various pathogens. Results showed that it could inhibit bacterial growth effectively, with particular strength against gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.